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Compound of Interest

Compound Name: Anti-Influenza agent 3

Cat. No.: B12411364

An In-depth Technical Guide on the Chemical Synthesis and Structure of the Anti-Influenza
Agent Baloxavir Marboxil

This guide provides a comprehensive overview of the chemical synthesis, structure, and
mechanism of action of Baloxavir marboxil, a first-in-class anti-influenza agent. The content is
intended for researchers, scientists, and drug development professionals, offering detailed
insights into the manufacturing of this novel antiviral compound.

Introduction

Baloxavir marboxil, sold under the brand name Xofluza®, is a potent antiviral medication used
for the treatment of influenza A and influenza B infections.[1] It was approved for medical use in
Japan and the United States in 2018 and represents a significant advancement in influenza
therapeutics due to its novel mechanism of action.[1] Baloxavir marboxil is a prodrug that is
rapidly converted in the body to its active metabolite, baloxavir acid.[2][3] The active form
targets the cap-dependent endonuclease activity of the viral polymerase acidic (PA) protein,
which is essential for viral gene transcription and replication.[3] This unique mechanism
distinguishes it from neuraminidase inhibitors, the more traditional class of anti-influenza drugs.

[3]

Chemical Structure

The chemical structure of Baloxavir marboxil is complex, featuring a polycyclic pyridone
derivative core. Its IUPAC name is ({(12aR)-12-[(11S)-7,8-Difluoro-6,11-
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dihydrodibenzo[b,e]thiepin-11-yl]-6,8-dioxo-3,4,6,8,12,12a-hexahydro-1H-[1][4]oxazino[3,4-
c]pyrido[2,1-f][1][4][5]triazin-7-yl}oxy)methyl methyl carbonate.[3]

Table 1: Chemical Identifiers for Baloxavir Marboxil

Identifier Value

({(12aR)-12-[(11S)-7,8-Difluoro-6,11-

dihydrodibenzolb,e]thiepin-11-yl]-6,8-dioxo-
IUPAC Name 3,4,6,8,12,12a-hexahydro-1H-[1][4]oxazino[3,4-

c]pyrido[2,1-f][1][4][5]triazin-7-yl}oxy)methyI

methyl carbonate

CAS Number 1985606-14-1
Chemical Formula C27H23F2N307S
Molar Mass 571.55 g/mol

Mechanism of Action

Baloxavir marboxil's mechanism of action is centered on the inhibition of the influenza virus's
"cap-snatching" process.[1] The virus utilizes a cap-dependent endonuclease to cleave the 5'
caps of host cell pre-mRNAs. These capped fragments are then used as primers to initiate the
transcription of viral mMRNAs by the viral RNA-dependent RNA polymerase. Baloxavir acid, the
active metabolite of Baloxavir marboxil, potently inhibits this endonuclease activity, thereby
preventing viral replication.[1][3]
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Mechanism of action of Baloxavir marboxil.

Chemical Synthesis

The synthesis of Baloxavir marboxil is a multi-step process that is typically approached through
the construction of two key heterocyclic fragments, followed by their coupling and subsequent
functionalization. The two main fragments are a pyridotriazine core (Fragment A) and a

dibenzothiepine moiety (Fragment B).
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General synthetic workflow for Baloxavir marboxil.
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Synthesis of Key Intermediates

The overall synthesis can be broken down into the preparation of the two core fragments, their
subsequent coupling, and final modification.

Table 2: Summary of Yields for Key Synthetic Steps

L. Starting Reported Yield
Step Description . Product
Material (%)
) ) Chiral
Synthesis of Pyridone S 11.0 (over 9
1 o Pyridotriazine
Fragment A Derivative steps)
Core
) 3,4-Difluoro-2- ) o
Synthesis of ) Dibenzothiepine 75.0 (over 6
2 methylbenzoic
Fragment B ) Alcohol steps)
acid
3 Coupling of Fragment A and Protected 530
Fragments Fragment B Baloxavir Acid '
) Protected o
4 Deprotection o Baloxavir Acid 94.0
Baloxavir Acid
Prodrug o Baloxavir
5 ] Baloxavir Acid ) 93.0
Formation Marboxil

Experimental Protocols

The following are representative protocols for the key transformations in the synthesis of
Baloxavir marboxil.

Step 1: Synthesis of Chiral Pyridotriazine Core (Fragment A)

The synthesis of the chiral pyridotriazine core is a multi-step process that often involves the
initial formation of a racemic mixture followed by chiral resolution. An improved process has
been reported with an 11.0% overall yield over 9 steps. This process involves the synthesis of
2-(2,2-dimethoxyethoxy)ethanamine and its subsequent reaction with a pyridone derivative,
followed by cyclization and chiral resolution.
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Protocol for Chiral Resolution of Racemic Pyridotriazine:

o Reaction: The racemic pyridotriazine intermediate is reacted with a chiral acid (e.g., (1S)-
(+)-10-camphorsulfonic acid) in a suitable solvent such as ethyl acetate.

e Procedure: The mixture is heated to achieve dissolution and then slowly cooled to allow for
the diastereoselective crystallization of the desired salt. The salt is collected by filtration. The
enantiomerically enriched free base is then liberated by treatment with a base like 1,8-
Diazabicyclo[5.4.0]Jundec-7-ene (DBU).

 Purification: The product is purified by recrystallization to achieve high enantiomeric excess
(>99% ee).

Step 2: Synthesis of Dibenzothiepine Alcohol (Fragment B)

A scalable, six-step synthesis of the dibenzothiepine alcohol has been reported with a 75%
overall yield. This route starts from 3,4-difluoro-2-methylbenzoic acid and utilizes diphenyl
disulfide as a sulfur source.

Protocol for Intramolecular Friedel-Crafts Cyclization:

e Reaction: A key step in the formation of the dibenzothiepine core is an intramolecular
Friedel-Crafts reaction to form the tricyclic ketone.

e Procedure: The precursor acid is treated with a strong acid catalyst, such as polyphosphoric
acid or methanesulfonic acid, at an elevated temperature to promote cyclization.

o Work-up and Purification: The reaction mixture is quenched with water, and the product is
extracted with an organic solvent. The crude product is then purified by crystallization or
chromatography. The resulting ketone is then reduced to the corresponding alcohol
(Fragment B) using a reducing agent like sodium borohydride.

Step 3: Coupling of Fragments A and B

The chiral pyridotriazine core (Fragment A) and the dibenzothiepine alcohol (Fragment B) are
coupled to form the backbone of the Baloxavir molecule.
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Protocol for Coupling Reaction:

Reaction: The coupling is achieved under dehydration conditions using a coupling agent
such as 1-propanephosphonic anhydride (T3P) in the presence of an acid catalyst like
methanesulfonic acid.

Procedure: Fragments A and B are dissolved in a solvent like ethyl acetate, and T3P and
methanesulfonic acid are added. The reaction is heated to around 70°C until completion.

Work-up and Purification: The reaction is worked up by washing with aqueous solutions to
remove reagents and byproducts. The resulting protected Baloxavir acid is then purified,
typically by crystallization. The reported yield for this step is 53%.

Step 4: Deprotection to Form Baloxavir Acid

The protecting group on the pyridotriazine core (often a benzyl group) is removed to yield the
active drug, Baloxavir acid.

Protocol for Debenzylation:

Reaction: The debenzylation is carried out using lithium chloride in a solvent such as N,N-
dimethylacetamide (CH3CONMe2).

Procedure: The protected Baloxavir acid is dissolved in the solvent, and lithium chloride is
added. The mixture is heated to 80°C for approximately 3 hours.

Work-up and Purification: The product, Baloxavir acid, is isolated by precipitation and
filtration. This step has a reported yield of 94%.[2]

Step 5: Prodrug Formation to Yield Baloxavir Marboxil

In the final step, Baloxavir acid is converted to the prodrug, Baloxavir marboxil, by
esterification.

Protocol for Prodrug Formation:

» Reaction: Baloxavir acid is reacted with chloromethyl methyl carbonate in an appropriate
solvent.
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e Procedure: Baloxavir acid is dissolved in dimethylacetamide, and chloromethyl methyl
carbonate is added. The reaction is heated to 50°C.

e Work-up and Purification: The final product, Baloxavir marboxil, is isolated and purified. This
step has a reported yield of 93%.[2]

Conclusion

The chemical synthesis of Baloxavir marboxil is a challenging but well-documented process
that has been optimized for large-scale production. Its novel mechanism of action, targeting the
cap-dependent endonuclease of the influenza virus, makes it a valuable tool in the fight against
influenza. This guide has provided an in-depth overview of its synthesis, structure, and
mechanism, which can serve as a valuable resource for professionals in the field of drug
development and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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